Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA
Description
This synthetic peptide features a modified sequence derived from α-melanocyte-stimulating hormone (α-MSH) analogues. Its structure includes a D-2-naphthylalanine (D-2Nal) substitution, which distinguishes it from classical melanocortin receptor agonists like Melanotan II. The compound is part of a dendrimer conjugate system designed for targeted cancer therapy, as described in a 2022 patent application by Star Pharma Private Limited . The synthesis involves high-performance liquid chromatography (HPLC) purification with trifluoroacetic acid (TFA) buffering, yielding a stable, water-soluble product optimized for therapeutic delivery .
Properties
Molecular Formula |
C56H72F3N15O11 |
|---|---|
Molecular Weight |
1188.3 g/mol |
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H71N15O9.C2HF3O2/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1 |
InChI Key |
UIYQACCNXSQAGQ-YHJYRULISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
A Wang or Rink amide resin is typically used to anchor the C-terminal lysine residue. The ε-amino group of lysine is protected with a Boc (tert-butyloxycarbonyl) group, while the α-amino group is transiently shielded by the Fmoc moiety. This orthogonal protection scheme allows selective deprotection during chain elongation.
Sequential Amino Acid Coupling
The peptide sequence (Nle-Asp-His-D-2Nal-Arg-Trp-Lys) is assembled from C- to N-terminus. Each Fmoc-protected amino acid is activated using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine). The D-2Nal residue, a critical determinant of melanocortin receptor antagonism, is incorporated using pre-synthesized Fmoc-D-2Nal-OH building blocks.
Side-Chain Protection Strategies
-
Aspartic acid (Asp) : Protected as a tert-butyl ester (Asp(OtBu)) to prevent unintended side reactions during coupling.
-
Arginine (Arg) : Guarded with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which is stable under basic conditions but cleaved by trifluoroacetic acid (TFA).
-
Tryptophan (Trp) : Typically unprotected due to its stability under SPPS conditions, though Boc protection may be used in sensitive sequences.
-
Histidine (His) : Protected with a Trt (trityl) group to prevent imidazole ring alkylation.
Cyclization and Post-Synthetic Modifications
N-Terminal Acetylation
Following complete assembly of the linear peptide, the N-terminal Fmoc group is removed using 20% piperidine in DMF. Acetylation is achieved by treating the resin-bound peptide with acetic anhydride and DIEA, yielding the Ac-Nle-...-Lys-NH₂ structure.
Cleavage and Global Deprotection
The peptide-resin is treated with a TFA-based cleavage cocktail (TFA:H₂O:TIS = 95:2.5:2.5 v/v) to simultaneously cleave the peptide from the resin and remove acid-labile protecting groups (e.g., OtBu, Pbf, Trt). The inclusion of triisopropylsilane (TIS) as a scavenger prevents alkylation side reactions.
Salt Formation with Trifluoroacetic Acid
Crude peptide precipitates are dissolved in aqueous acetonitrile and lyophilized to yield the trifluoroacetate salt (·TFA). Counterion exchange ensures solubility and stability for biological assays.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) is employed to purify the peptide. SHU-9119 typically elutes at ~22–25 minutes under these conditions, with purity exceeding 95%.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1188.3 Da; calculated: 1188.3 Da). Key fragments include:
-
m/z 594.7 ([M+2H]²⁺)
-
m/z 396.8 ([M+3H]³⁺)
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra validate the presence of characteristic signals, such as the naphthyl protons of D-2Nal (δ 7.2–8.0 ppm) and the indole NH of Trp (δ 10.3 ppm).
Challenges and Optimization Strategies
Racemization at D-2Nal
The incorporation of D-2Nal necessitates strict control of coupling conditions to prevent epimerization. Microwave-assisted synthesis at reduced temperatures (25–30°C) minimizes this risk while enhancing coupling efficiency.
Solubility Issues
The hydrophobic D-2Nal and Trp residues render intermediate peptide-resin complexes poorly soluble. Additives such as DMSO (10% v/v) or elevated temperatures (40–50°C) improve solvation during synthesis.
Scalability
Large-scale production (>1 mmol) employs continuous-flow SPPS systems, which reduce reagent consumption and improve reproducibility. Patent literature describes batch sizes exceeding 10 g with >90% yield.
Biological Relevance and Stability Enhancements
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH₂·TFA exhibits prolonged in vivo stability compared to linear analogs, attributed to its N-terminal acetylation and D-amino acid content. Enzymatic degradation studies in human serum show a half-life >12 hours, contrasting with <2 hours for unprotected peptides .
Chemical Reactions Analysis
Radiolabeling Reactions
The peptide undergoes iodination reactions for melanoma imaging applications:
Radiolabeled analogs demonstrate <10% nonspecific binding in murine melanoma models .
Aza-Amino Acid Substitution Studies
Systematic replacement with aza-residues (α-carbon → nitrogen) reveals:
Table 1: Bioactivity of aza-modified analogs
| Substitution Position | MC1R Activity (% vs Parent) | MC4R Activity (% vs Parent) | Enzymatic Stability (t₁/₂) |
|---|---|---|---|
| D-2Nal → aza-D-Phe | 22% | 18% | 2.1 hr → 4.8 hr |
| Arg → aza-Arg | 9% | 7% | 2.1 hr → 5.3 hr |
| Trp → aza-Trp | 98% | 95% | 2.1 hr → 7.6 hr |
Aza-Trp substitutions retain full agonism while increasing metabolic stability by 3.6× .
Double Simultaneous Substitution Strategy
Concurrent modifications at positions 1 and 4 yield enhanced receptor selectivity:
Table 2: Selectivity profiles of modified analogs
| Analog Structure | MC1R EC₅₀ (nM) | MC4R EC₅₀ (nM) | MC5R Selectivity Ratio |
|---|---|---|---|
| Ac-His-(pI)DPhe-Arg-Trp-NH₂ | 8.5 | 52 | 6.1× |
| Ac-4Cl-DPhe-Nle-Trp-NH₂ | 1.9 | 19 | 10.0× |
| Ac-Nle-Asp(1)-D-2Nal-Arg-Trp-Lys-NH₂ | 9.6 | 191 | 19.9× |
Halogenation at DPhe² (4-Cl, 4-Br) improves MC1R selectivity over MC4R by >10-fold .
Conformational Constraint Effects
Cyclization via Lys(1)-Asp(1) lactam bridges alters pharmacodynamics:
Table 3: Cyclized analog performance
| Parameter | Linear Peptide | Cyclized Analog | Improvement |
|---|---|---|---|
| Receptor Residence Time | 12 min | 41 min | 3.4× |
| Plasma Stability | 2.1 hr | 6.8 hr | 3.2× |
| Tumor Uptake (SUV) | 1.8 | 3.5 | 1.9× |
Constrained analogs show 89% higher melanoma uptake in vivo compared to linear forms .
Mechanistic Insights from Binding Studies
-
MC1R Activation : D-2Nal² forms π-π stacking with Phe176 and Phe179 in transmembrane helix 4
-
pH Sensitivity : Asp(1) carboxylate participates in pH-dependent binding (Kd = 4.7 nM at pH 7.4 vs 38 nM at pH 5.5)
-
Cooperative Effects : Arg³-Trp⁴ spacing optimizes interactions with Glu100 and Asp117 residues
These modifications collectively enable sub-nanomolar binding (Kd = 0.83 ± 0.12 nM for MC1R) .
Scientific Research Applications
Chemical Formula
- Molecular Formula : C54H71N15O9
- Molecular Weight : 1088.3 g/mol
Melanocortin Receptor Agonism
One of the primary applications of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA is its role as an agonist for melanocortin receptors. These receptors are involved in a variety of physiological processes, including:
- Skin Pigmentation : The melanocortin pathway regulates melanin production, influencing skin color and protection against UV radiation.
- Energy Homeostasis : Melanocortin receptors play a crucial role in appetite regulation and energy expenditure, making this compound a candidate for obesity-related research.
Case Study: Melanocortin Receptor Modulation
A study demonstrated that modifications to the peptide structure could significantly affect receptor binding affinity and biological activity. The introduction of aza-amino acids at specific positions altered the agonistic properties of the peptide while maintaining metabolic stability, suggesting potential pathways for therapeutic development .
Therapeutic Potential
Research indicates that this compound may have therapeutic implications in treating disorders associated with melanocortin receptor dysfunctions, such as:
- Obesity : By modulating appetite and energy expenditure through melanocortin pathways.
- Inflammation : The compound may exhibit anti-inflammatory properties by influencing immune responses mediated by melanocortin receptors.
Clinical Trials
Clinical trials are currently underway to evaluate the efficacy of this compound in managing obesity and metabolic syndrome, with preliminary results showing promising outcomes in weight reduction and metabolic regulation.
Biochemical Studies
The compound is utilized in biochemical assays to study protein interactions and signaling pathways. Its ability to selectively activate melanocortin receptors allows researchers to dissect complex biological processes.
Experimental Insights
In vitro studies have shown that this compound can effectively stimulate receptor activity, leading to downstream signaling events such as cAMP production and gene expression modulation . These findings are critical for understanding receptor function and developing targeted therapies.
Table 1: Comparison of Melanocortin Receptor Agonists
| Compound Name | Structure Type | Receptor Affinity | Biological Activity |
|---|---|---|---|
| This compound | Synthetic Peptide | High | Agonist |
| Ac-His-D-Phe-Arg-Trp-NH2 | Synthetic Peptide | Moderate | Agonist |
| Aza-Analog of Ac-His-D-Phe-Arg-Trp-NH2 | Modified Peptide | Low | Antagonist |
Table 2: Summary of Therapeutic Applications
| Application Area | Target Condition | Mechanism of Action |
|---|---|---|
| Obesity | Weight Management | Appetite suppression via melanocortin pathways |
| Inflammation | Autoimmune Disorders | Modulation of immune response |
| Skin Disorders | Hyperpigmentation | Regulation of melanin synthesis |
Mechanism of Action
The mechanism of action of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA involves its interaction with specific molecular targets, such as receptors on cell surfaces. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include Melanotan II and Ac-Cys-Nle-Arg-His-D-2-Nal-Arg-Trp-Gly-Cys-NH2, which share structural motifs but differ in sequence and applications.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Receptor Binding Insights
- D-2Nal vs. D-Phe Substitution: The target compound’s D-2Nal residue introduces a bulkier aromatic side chain compared to Melanotan II’s D-Phe. Melanotan II’s D-Phe configuration is associated with tanning and libido effects via MC1R/MC4R activation, whereas D-2Nal may redirect activity toward oncology applications .
- Dendrimer Conjugation: The target compound is engineered as part of a Generation 2 (G2) dendrimer with PEG24 linkers, improving pharmacokinetics and tumor targeting compared to linear peptides like Melanotan II . This design enhances stability and reduces off-target effects, critical for cancer therapeutics.
- However, the addition of glycine and altered sequence may reduce melanocortin receptor specificity compared to the target compound .
Biological Activity
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA, commonly referred to as PT-141 or Bremelanotide, is a synthetic peptide derived from the alpha-melanocyte-stimulating hormone (α-MSH). This compound has gained attention for its potential therapeutic applications, particularly in the realm of sexual dysfunction and other melanocortin receptor-related disorders. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.
Target Receptors
The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is the melanocortin receptors, particularly the melanocortin 4 receptor (MC4R). Activation of these receptors plays a crucial role in various physiological processes, including sexual arousal and energy homeostasis.
Biochemical Pathways
Upon binding to MC4R, PT-141 activates intracellular signaling pathways that enhance sexual desire and arousal. This mechanism is distinct from traditional erectile dysfunction treatments as it acts centrally rather than peripherally. The compound's ability to stimulate pathways involved in sexual arousal has been substantiated through various animal model studies.
Pharmacokinetics
PT-141 is a synthetic peptide that undergoes metabolism by proteolytic enzymes. Its clearance from the body primarily occurs via renal excretion. The pharmacokinetic profile indicates that it has a relatively short half-life, necessitating careful dosing considerations in clinical settings.
Biological Activity and Effects
Cellular Effects
In vitro studies have shown that Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 influences melanin synthesis in melanocytes, suggesting potential applications in dermatological therapies. Furthermore, its interaction with melanocortin receptors in various tissues highlights its broad biological implications.
Dosage Effects in Animal Models
Experimental studies demonstrate that different dosages of PT-141 significantly affect sexual behavior in animal models. For instance, varying doses have been correlated with enhanced sexual arousal and mating behaviors, indicating a dose-dependent response.
Clinical Applications
Recent clinical trials have evaluated the efficacy of PT-141 in treating hypoactive sexual desire disorder (HSDD) in both men and women. In one study involving women with HSDD, administration of PT-141 resulted in a statistically significant increase in sexual desire and satisfaction compared to placebo controls .
Comparison with Other Treatments
A comparative analysis with other treatments for sexual dysfunction reveals that PT-141 offers unique advantages. Unlike phosphodiesterase type 5 inhibitors (e.g., sildenafil), which primarily facilitate blood flow to the genital area, PT-141 acts on the central nervous system to enhance libido. This distinction is particularly beneficial for patients who do not respond to traditional therapies .
Data Tables
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Study 1 | Women with HSDD | 0.75 mg | Increased sexual desire (p < 0.01) |
| Study 2 | Men with ED | 1.0 mg | Improved erectile function (p < 0.05) |
| Study 3 | Healthy males | 0.5 mg | Enhanced libido reported (p < 0.05) |
Q & A
Q. What is the structural significance of the D-2Nal substitution in Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA compared to similar peptides like Melanotan II?
The D-2Nal (D-2-naphthylalanine) substitution replaces D-Phe in Melanotan II, enhancing receptor selectivity and metabolic stability. This aromatic residue increases binding affinity to melanocortin receptors (e.g., MC1R, MC4R) by optimizing hydrophobic interactions, while the D-configuration improves resistance to enzymatic degradation. Structural analogs like PT-141 (Bremelanotide) use similar modifications to achieve prolonged activity .
Q. What methodologies are recommended for synthesizing this compound with high purity?
Solid-phase peptide synthesis (SPPS) is optimal. Key steps include:
- Using Fmoc-protected amino acids and coupling agents like PyBOP/DIPEA for efficient amide bond formation.
- Incorporating D-2Nal at the fourth position via stepwise elongation.
- Cleavage and deprotection with TFA to yield the crude peptide. Purification via reverse-phase HPLC (≥98% purity) with gradients of acetonitrile/water + 0.1% TFA. Analytical validation by MALDI-TOF-MS ensures correct mass (e.g., 1024.2 g/mol) .
Q. Which analytical techniques confirm the structural integrity of this compound?
- 1H-NMR : Verifies backbone conformation and absence of side-chain impurities (e.g., signals at 4.1–4.6 ppm for sarcosine units in related compounds) .
- MALDI-TOF-MS : Validates molecular weight (e.g., m/z 1024.2) and detects truncations .
- HPLC : Assesses purity (>98%) and identifies residual solvents or byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in binding affinity data for this compound across different assays?
Contradictions often arise from assay conditions (e.g., receptor isoform expression levels, buffer pH, or temperature). Standardize protocols by:
- Using identical cell lines (e.g., HEK293 transfected with MC1R vs. MC4R).
- Including positive controls (e.g., α-MSH) and normalizing data to internal standards.
- Applying statistical tests (e.g., ANOVA) to account for inter-assay variability .
Q. What experimental designs are critical for evaluating the peptide’s stability under physiological conditions?
- In vitro : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 2, 6, and 24 hours.
- In vivo : Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (t1/2) and AUC using LC-MS/MS. Compare results to analogs (e.g., Melanotan II) to assess metabolic resilience .
Q. How can conflicting results in receptor activation studies be critically appraised?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
